molecular formula C20H11ClFN3O4 B5967505 4-chloro-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide

4-chloro-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide

Cat. No.: B5967505
M. Wt: 411.8 g/mol
InChI Key: MWTCCJBHPGPXBS-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by its unique structure, which includes a benzoxazole ring, a nitrobenzamide group, and a fluorophenyl substituent

Properties

IUPAC Name

4-chloro-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11ClFN3O4/c21-14-7-5-11(9-17(14)25(27)28)19(26)23-12-6-8-18-16(10-12)24-20(29-18)13-3-1-2-4-15(13)22/h1-10H,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWTCCJBHPGPXBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11ClFN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through a cyclization reaction involving an o-aminophenol and a carboxylic acid derivative under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

    Nitration: The nitro group is introduced through a nitration reaction using a mixture of concentrated nitric acid and sulfuric acid.

    Amidation: The final step involves the formation of the amide bond by reacting the benzoxazole derivative with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole ring, using strong oxidizing agents.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol.

    Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF).

    Oxidation: Potassium permanganate, sulfuric acid.

Major Products Formed

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized benzoxazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the benzoxazole ring.

    Medicine: Explored for its potential pharmacological activities, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, its potential anti-inflammatory activity may involve inhibition of key enzymes in the inflammatory pathway, while its anticancer activity could be related to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

4-chloro-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide can be compared with other benzoxazole derivatives, such as:

    2-(2-fluorophenyl)-1,3-benzoxazole: Lacks the nitrobenzamide group, which may result in different biological activities.

    4-chloro-3-nitrobenzamide: Lacks the benzoxazole ring, which may affect its chemical reactivity and applications.

    N-(2-benzoxazolyl)-3-nitrobenzamide: Similar structure but without the fluorophenyl group, leading to different properties.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development.

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